

In-Vitro Antifungal Activity of Triazole Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B144800

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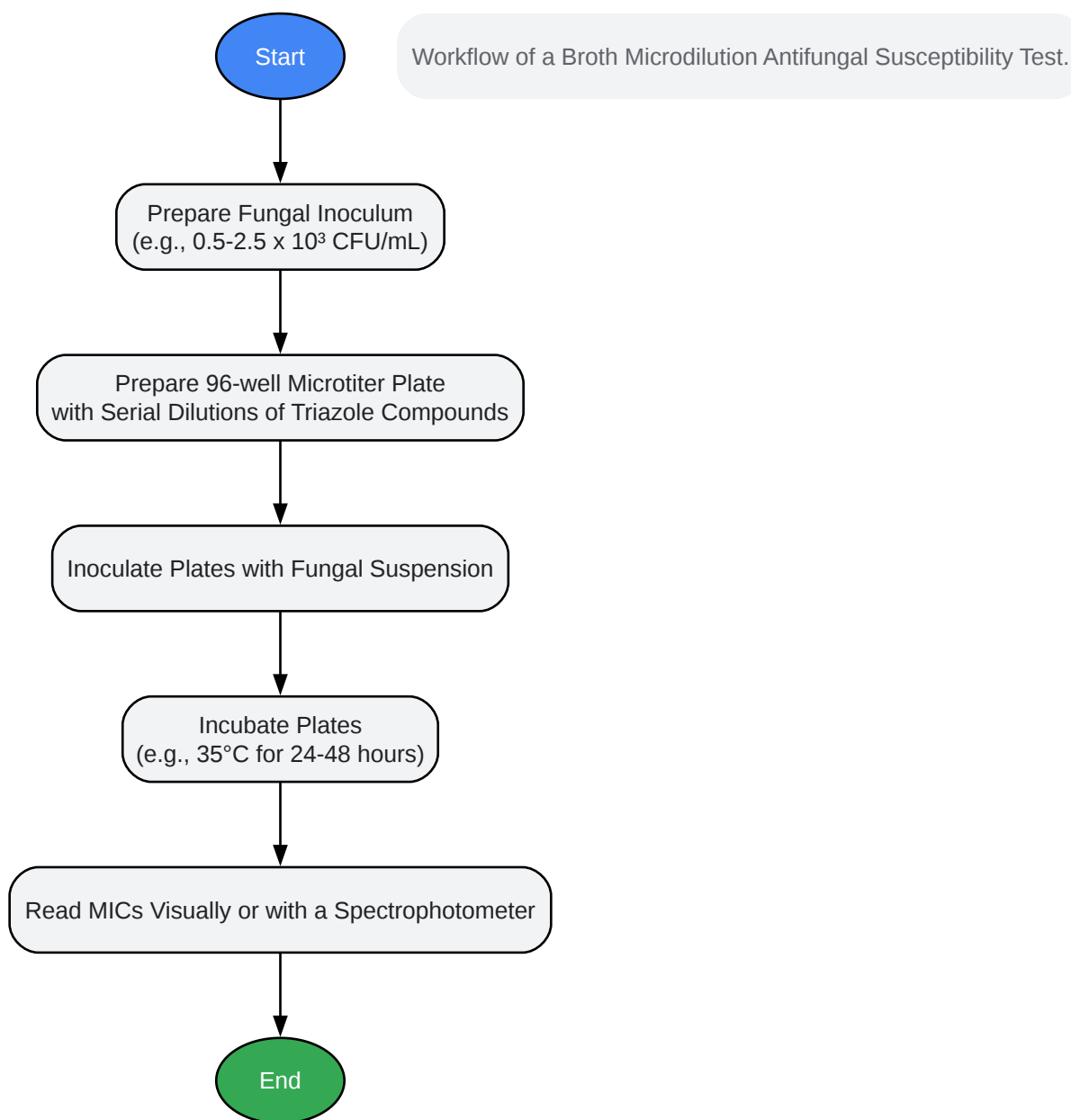
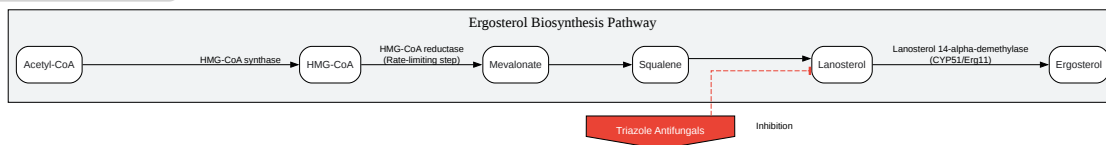
This guide provides a comparative overview of the in-vitro antifungal activity of various triazole compounds. It includes a summary of their efficacy against common fungal pathogens, detailed experimental protocols for susceptibility testing, and a visual representation of their mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane.^{[1][2]} The primary mechanism of action involves the inhibition of lanosterol 14- α -demethylase, a key enzyme in the ergosterol biosynthesis pathway.^{[1][2]} This enzyme, a member of the cytochrome P450 family (CYP51), is responsible for converting lanosterol to ergosterol.^{[1][3]} By binding to the heme iron in the active site of this enzyme, triazoles block the demethylation of lanosterol.^[2] This inhibition leads to a depletion of ergosterol, an essential component for fungal cell membrane structure and fluidity, and an accumulation of toxic methylated sterol intermediates.^{[2][3]} The disruption of the cell membrane ultimately results in the inhibition of fungal growth and cell death, although they are generally considered fungistatic.^[1] A secondary mechanism for some triazoles involves the induction of negative feedback regulation of HMG-CoA reductase, the rate-limiting step of sterol biosynthesis.^[4]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by triazole compounds.

Ergosterol Biosynthesis Pathway Inhibition by Triazoles.



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